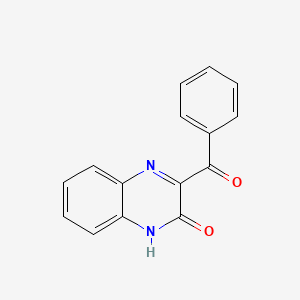

3-benzoyl-1H-quinoxalin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-14(10-6-2-1-3-7-10)13-15(19)17-12-9-5-4-8-11(12)16-13/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHWZXKCTCLXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349817 | |

| Record name | STK852423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49568-76-5 | |

| Record name | STK852423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Quinoxalinone Scaffold: a Cornerstone in Modern Organic Chemistry

The quinoxalinone, or quinoxalin-2-one, core is a privileged heterocyclic motif that has attracted considerable attention in contemporary organic and medicinal chemistry. portico.orgacs.org Quinoxaline (B1680401) derivatives, which feature a benzene (B151609) ring fused to a pyrazine (B50134) ring, are recognized for their wide array of biological activities and applications in materials science. ontosight.airsc.orgbeilstein-journals.org The structural versatility of the quinoxaline scaffold allows for extensive functionalization, enabling the precise tuning of its physicochemical and biological properties. acs.orgbeilstein-journals.org This adaptability has made quinoxalinones a valuable framework in the design and synthesis of novel compounds with potential therapeutic applications. portico.orgbenthamdirect.com

The significance of the quinoxalinone scaffold is underscored by its presence in numerous biologically active compounds. portico.orgacs.org These derivatives have been reported to exhibit a diverse range of pharmacological properties. portico.orgresearchgate.net Consequently, the development of efficient and high-yield synthetic methods for quinoxalinone derivatives has become a major focus for researchers. portico.orgrsc.org

A Look Back: the Evolution of 1h Quinoxalin 2 One Chemistry

The synthesis of quinoxalin-2(1H)-ones has a long history, with traditional methods often involving the condensation of o-phenylenediamine (B120857) derivatives with α-keto acids or their esters. academicjournals.orgchim.it These early methods, while foundational, often came with drawbacks such as the need for pre-functionalized starting materials and multi-step procedures. chim.it

Over the years, significant advancements have been made in the synthesis of the 1H-quinoxalin-2-one core. benthamdirect.com Researchers have developed more efficient and streamlined approaches, including one-pot syntheses and methods that avoid harsh reaction conditions. academicjournals.orgevitachem.comnih.gov For instance, a notable one-pot method involves the reaction of o-phenylenediamine with ethyl bromoacetate (B1195939) in a basic medium to directly yield 1H-quinoxalin-2-one. academicjournals.org More recent developments have focused on green chemistry principles, utilizing visible-light-promoted reactions and avoiding the use of metal catalysts. researchgate.netfrontiersin.org These modern synthetic strategies have not only improved the efficiency and accessibility of 1H-quinoxalin-2-one and its derivatives but have also expanded the scope for their structural modification. rsc.orgtandfonline.com

Deciphering the Structure: 3 Benzoyl 1h Quinoxalin 2 One S Unique Profile

3-Benzoyl-1H-quinoxalin-2-one is distinguished within the quinoxalinone class by the presence of a benzoyl group at the 3-position of the quinoxalin-2-one core. evitachem.com This specific substitution imparts unique structural and electronic properties to the molecule. The benzoyl group, an aromatic ketone, influences the reactivity of the quinoxalinone ring system. evitachem.com

The molecular formula of this compound is C15H10N2O2, with a molecular weight of 250.25 g/mol . evitachem.com The presence of both a hydrogen bond donor (the N-H group at the 1-position) and acceptor (the carbonyl oxygen of the benzoyl group and the quinoxalinone ring) allows for the formation of specific intermolecular interactions, which can influence its crystal packing and physical properties. researchgate.net The compound typically appears as a crystalline solid with a melting point around 120 °C and is soluble in organic solvents like dimethyl sulfoxide (B87167) and ethanol. evitachem.com The unique arrangement of the benzoyl group relative to the quinoxalinone core is a key factor in its chemical behavior and has been a subject of interest in structural chemistry. evitachem.comrsc.org

| Property | Value |

| Molecular Formula | C15H10N2O2 |

| Molecular Weight | 250.25 g/mol |

| Melting Point | ~120 °C |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO, ethanol |

A Compound in the Spotlight: Research Trajectory and Academic Interest

Conventional Cycloaddition and Condensation Approaches

Traditional methods for synthesizing the 1H-quinoxalin-2-one skeleton have long relied on the condensation of ortho-diamino aromatic precursors with dicarbonyl compounds or their equivalents. These foundational strategies are still in use and form the basis for many synthetic routes.

The Hinsberg-Körner reaction, first reported over a century ago, is a cornerstone in quinoxaline (B1680401) synthesis. researchgate.netresearchgate.net The classical approach involves the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. researchgate.net While the primary application of the Hinsberg reaction leads to quinoxaline products, variations of this cyclo-annulation can be adapted to produce quinoxalin-2-one derivatives. For instance, a facile strategy for synthesizing 3-benzylquinoxalin-2(1H)-ones utilizes a Hinsberg-Körner type cyclo-annulation where 5-arylidene-2,2-dimethyl-1,3-oxazolidin-4-ones act as pyruvate (B1213749) surrogates. bohrium.com Despite the development of many new synthetic methods, the Hinsberg reaction remains a fundamental and relevant strategy for accessing these heterocyclic systems. researchgate.net

The most direct and widely used method for constructing the quinoxalin-2-one ring system is the condensation of o-phenylenediamines with α-keto acids or their ester derivatives. sapub.org This approach allows for the direct installation of a substituent at the C3 position.

For the specific synthesis of this compound, precursors containing a benzoyl moiety are required. One common strategy involves the reaction of o-phenylenediamine with a derivative of benzoylformic acid. Another approach utilizes the condensation of an aryl-1,2-diamine with 2,2-dibromo-1-phenylethanone (B86434) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to yield the quinoxaline derivative. evitachem.com Similarly, reacting o-phenylenediamine with 3-bromo-2-oxo-3-phenyl-propionic acid ethyl ester in acetic acid can afford 3-benzoyl-quinoxalin-2(1H)-one derivatives. sapub.org

A study investigating the reaction between o-phenylenediamine and ethyl bromoacetate (B1195939) found that reaction conditions, particularly the choice of base, could influence whether the product was the reduced 3,4-dihydroquinoxalin-2(1H)-one or the oxidized 1H-quinoxalin-2-one. csus.edu The use of pyridine (B92270) as a base favored the cyclized, reduced product, whereas the absence of a base led to an increase in the oxidized quinoxalinone form. csus.edu

Table 1: Conventional Synthesis of 1H-Quinoxalin-2-ones from o-Phenylenediamines

| o-Phenylenediamine Derivative | Dicarbonyl Compound/Equivalent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | 3-Bromo-2-oxo-3-phenyl-propionic acid ethyl ester | Acetic acid | 3-Benzoyl-quinoxalin-2(1H)-one derivative | Not specified | sapub.org |

| Aryl-1,2-diamine | 2,2-Dibromo-1-phenylethanone | DMSO, 75 °C | This compound | Efficient | evitachem.com |

| o-Phenylenediamine | Ethyl bromoacetate | No base | 1H-Quinoxalin-2-one | Increased proportion | csus.edu |

To improve efficiency and reduce waste, several one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates. One such method reports the direct formation of 1H-quinoxalin-2-one and 7-benzoyl-1H-quinoxalin-2-one by reacting o-phenylenediamine or 4-benzoyl-1,2-diaminobenzene, respectively, with ethyl bromoacetate under mild, basic conditions. academicjournals.orgacademicjournals.org This reaction proceeds by heating the reactants in acetonitrile (B52724) with triethylamine (B128534) as a catalyst. academicjournals.org

Another facile one-pot synthesis involves a Ugi four-component reaction (4CR) followed by a catalytic aza-Wittig sequence. researchgate.net This method allows for the creation of multisubstituted quinoxalin-2(1H)-ones in high yields from 2-aminobenzoyl azides, aldehydes, ketoacids, and isocyanides. researchgate.net Microwave-assisted one-pot syntheses have also proven effective, for instance, in the reaction of 2-(N-Boc-amino)phenyl isocyanide with glyoxylic acids, which proceeds via a two-component coupling, deprotection, and intermolecular cyclization to afford quinoxalin-2(1H)-one scaffolds in good yields (72–83%). organic-chemistry.org

Table 2: One-Pot Syntheses of 1H-Quinoxalin-2-one Derivatives

| Reactants | Key Reagent/Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Benzoyl-1,2-diaminobenzene, Ethyl bromoacetate | Triethylamine | Acetonitrile, Reflux | 7-Benzoyl-1H-quinoxalin-2-one | Not specified | academicjournals.orgacademicjournals.org |

| 2-Aminobenzoyl azides, Aldehydes, Ketoacids, Isocyanides | 3-Methyl-1-phenyl-2-phospholene 1-oxide | Not specified | Multisubstituted quinoxalin-2(1H)-ones | High | researchgate.net |

| 2-(N-Boc-amino)phenyl isocyanide, Glyoxylic acids | None (Microwave-assisted) | 1,2-Dichloroethane (DCE), Microwave | Quinoxalin-2(1H)-one scaffolds | 72-83% | organic-chemistry.org |

Modern Catalytic and Green Chemistry Approaches

The field of organic synthesis has seen a significant shift towards methods that are more efficient, selective, and environmentally benign. The synthesis of quinoxalinones has benefited greatly from these advances, with metal catalysis and photocatalysis emerging as powerful tools for their construction and functionalization.

Transition metal catalysis offers powerful and versatile pathways to quinoxalinones, either through building the heterocyclic core (annulation) or by modifying a pre-existing scaffold (functionalization).

Palladium (Pd) Catalysis: A practical and highly efficient route to a diverse collection of bicyclic and polycyclic quinoxalinones involves an intramolecular palladium-catalyzed N-arylation of bromoanilides. acs.org This method works well under microwave irradiation, leading to fast, clean reactions and high yields. acs.org Dual catalysis systems combining palladium with a photoredox catalyst have also been developed for the C-H functionalization of quinoxalinones. acs.org

Copper (Cu) Catalysis: Copper catalysts are widely used due to their low cost and toxicity. researchgate.net A facile Cu(II)-catalyzed annulation of o-phenylenediamines and phenacyl bromides has been developed to prepare 2-functionalized quinoxalines with high chemoselectivity and excellent yields. researchgate.net Copper catalysis is also instrumental in multicomponent reactions, such as the three-component vinyl sulfonation of quinoxalin-2(1H)-ones with terminal alkynes and sulfonyl hydrazides. nih.gov

Iron (Fe) Catalysis: As an abundant and economical metal, iron is an attractive catalyst. mdpi.com A straightforward and mild oxidative cross-coupling between quinoxalinones and indoles has been achieved using iron chloride as a Lewis acid catalyst. mdpi.com Furthermore, Fe2O3 nanoparticles have been shown to be effective recyclable heterogeneous catalysts for the cyclization of α-keto acids and benzene-1,2-diamines to produce quinoxalinones. researchgate.net

Cobalt (Co) Catalysis: Cobalt catalysts have been employed for the annulation of terminal alkynes and o-phenylenediamines using oxygen as the terminal oxidant, providing a wide range of quinoxalines in good to high yields. researchgate.net More recently, a photoredox cobalt dual catalysis system was developed for the C3-alkylation and alkenylation of quinoxalin-2(1H)-ones with alkenes and alkynes under mild conditions. rsc.org

Rhodium (Rh) Catalysis: A rhodium-catalyzed, regioselective methodology for the selenylation and sulfenylation of 3-phenyl quinoxalinones has been developed through N-directed C-H activation 'on water', highlighting a green chemistry approach. researchgate.net

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis, enabling the generation of highly reactive radical intermediates under mild conditions. sioc-journal.cn This has become a potent strategy for the C-H functionalization of the quinoxalinone core at the C3 position. sioc-journal.cnmdpi.com

Various photocatalytic systems have been reported for C3-functionalization, including alkylation, arylation, and amination. acs.orgacs.orgmdpi.com An efficient method for the direct benzylation of quinoxalin-2(1H)-ones uses the inexpensive and environmentally friendly riboflavin (B1680620) (vitamin B2) as a green organic photocatalyst with benzyl (B1604629) bromides as the alkylating agents. rsc.orgresearchgate.net

Heterogeneous photocatalysts, such as graphitic carbon nitride (g-C3N4), are gaining attention due to their recyclability and efficiency. rsc.org g-C3N4 has been successfully used to catalyze the C–H acylation and trifluoromethylation of quinoxalinones under blue LED irradiation, offering a promising alternative to noble metal photocatalysts. rsc.org Some reactions can even proceed under visible light without any external photocatalyst. For example, a green photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines has been developed using air as the sole oxidant at room temperature, under metal- and photocatalyst-free conditions. acs.org

Table 3: Modern Catalytic Approaches for Quinoxalinone Synthesis and Functionalization

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium / Microwave | Intramolecular N-Arylation | Bromoanilides | Fast, clean, high yield | acs.org |

| Iron Chloride (FeCl3) | Oxidative Cross-Coupling | Quinoxalinones, Indoles | Cost-effective, mild conditions | mdpi.com |

| Cobalt / Visible Light | C3-Alkylation/Alkenylation | Quinoxalin-2-ones, Alkenes/Alkynes | Dual catalysis, high site-selectivity | rsc.org |

| Riboflavin / Visible Light | C3-Benzylation | Quinoxalin-2(1H)-ones, Benzyl bromides | Green, inexpensive organic photocatalyst | rsc.orgresearchgate.net |

| g-C3N4 / Blue LEDs | C-H Acylation | Quinoxalinones, Acyl precursors | Recyclable heterogeneous photocatalyst | rsc.org |

| Visible Light / Air | Dehydrogenative Amination | Quinoxalin-2(1H)-ones, Aliphatic amines | Metal- and photocatalyst-free | acs.org |

Transition Metal-Free Approaches for Quinoxalinone Synthesis

The synthesis of quinoxalinones without the use of transition metals is a significant area of research, driven by the goals of green and sustainable chemistry. nih.gov These methods often provide advantages such as lower costs, reduced toxicity, and simpler purification procedures.

One prominent strategy involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under the influence of an organocatalyst. For instance, nitrilotris(methylenephosphonic acid) has been used to catalyze the reaction between various 1,2-diamines and 1,2-carbonyl compounds, affording quinoxaline products in high yields (80–97%) within a short reaction time. nih.gov Another approach utilizes graphene oxide or reduced graphene oxide as a carbon catalyst for the one-pot synthesis of quinoxalines from 2-nitroaniline (B44862) and 1,2-dicarbonyl compounds. nih.gov

Iodine has been effectively used as a catalyst in a one-pot, two-step procedure for synthesizing quinoxaline derivatives from α-hydroxy ketones and o-phenylenediamine, with dimethyl sulfoxide (DMSO) serving as both the solvent and the oxidant. nih.gov This method demonstrates broad functional group tolerance and provides excellent yields (78–99%). nih.gov Similarly, N-Bromosuccinimide (NBS) promotes a one-pot, two-step synthesis from alkenes and o-phenylenediamines in water, highlighting the use of an inexpensive bromine source and a green solvent. nih.gov

Visible-light-mediated synthesis represents another frontier in metal-free approaches. Quinoxalines have been synthesized from o-phenylenediamine and benzoylacetonitrile (B15868) via a single electron-transfer and oxidative coupling strategy under mild, room-temperature conditions. nih.gov Furthermore, a visible-light-induced decarboxylative acylation of quinoxalin-2(1H)-ones with α-oxo carboxylic acids has been developed, which notably proceeds in an aqueous phase without the need for a photoredox catalyst. lookchem.com

Directed C-H Functionalization Strategies for Quinoxalin-2(1H)-ones

Direct C-H functionalization has emerged as a powerful and atom-economical tool for synthesizing a wide array of quinoxalin-2(1H)-one derivatives. mdpi.comchim.it This strategy avoids the need for pre-functionalized starting materials, offering a more straightforward and cost-effective route to structural diversity. chim.itchim.it The C3 position of the quinoxalin-2(1H)-one core is particularly susceptible to this type of functionalization due to its electronic properties. mdpi.comresearchgate.net These methods encompass a variety of transformations, including alkylation, arylation, acylation, and amination, significantly expanding the chemical space accessible from simple quinoxalinone precursors. chim.it

Regioselective Functionalization at the C3 Position

The C3 position of quinoxalin-2(1H)-ones is the most common site for direct functionalization, leading to a vast library of derivatives with potential applications in medicinal and materials chemistry. mdpi.comchim.itresearchgate.net

C3-Alkylation: A variety of methods have been developed for the introduction of alkyl groups at the C3 position.

Radical Reactions: Transition-metal-free protocols have been established for the direct C3-alkylation using ethers as alkyl sources, proceeding through a radical mechanism with good yields. rsc.org Aliphatic aldehydes can also serve as an inexpensive and abundant source of alkyl radicals. researchgate.net

Photochemical Methods: Visible light can induce the C3-alkylation of quinoxalin-2(1H)-ones. researchgate.netmdpi.com One such method uses phenyliodine(III) dicarboxylates as alkylation reagents in a decarboxylative radical coupling reaction. researchgate.net

Using Ylides: Phosphonium ylides have been employed as alkylating reagents in a base-promoted, metal- and oxidant-free reaction that likely proceeds via a nucleophilic addition-elimination process. rsc.org

C3-Arylation: The introduction of aryl groups at the C3 position has also been achieved through several strategies.

Metal-Free Arylation: A notable method involves the direct C-H arylation of quinoxalin-2(1H)-ones with diaryliodonium salts at room temperature, which proceeds without a transition metal catalyst and has a wide substrate scope. acs.org

Photocatalysis: Visible light, in combination with a heterogeneous photocatalyst like graphitic carbon nitride (g-C₃N₄), can promote the C3-arylation using arylhydrazine hydrochlorides as the aryl source and air as the oxidant. mdpi.comnih.gov

C3-Acylation: The synthesis of 3-acyl quinoxalin-2(1H)-ones, including the title compound this compound, can be achieved via direct C-H functionalization.

Decarboxylative Acylation: A visible-light-promoted method allows for the decarboxylative acylation of quinoxalin-2(1H)-ones with α-oxo-carboxylic acids. lookchem.com This reaction is performed in an aqueous phase and does not require a photoredox catalyst. lookchem.com

Oxidative Coupling: Metal-free oxidative coupling of quinoxalin-2(1H)-ones with arylaldehydes leads to 3-acylated products. lookchem.com

| Functionalization | Reagents | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Alkylation | Ethers, K₂S₂O₈ | Transition-metal-free, radical reaction | Uses ethers as alkyl source | rsc.org |

| Alkylation | Phosphonium ylides, Base | Metal- and oxidant-free | Nucleophilic addition-elimination | rsc.org |

| Arylation | Diaryliodonium salts, Base | Room temp, transition-metal-free | Mild conditions | acs.org |

| Arylation | Arylhydrazine hydrochlorides | Visible light, air, catalyst-free | Green and efficient | mdpi.com |

| Acylation | α-Oxo-carboxylic acids | Visible light, aqueous phase | Metal- and photocatalyst-free | lookchem.com |

N-Alkylation and N-Acylation Reactions

Modification of the nitrogen atom at the N1 position of the quinoxalinone ring, through N-alkylation and N-acylation, is a crucial strategy for diversifying the scaffold and modulating its properties. portico.org Various N-substituted quinoxalin-2(1H)-ones, including N-methyl, N-alkyl, and N-benzyl derivatives, have been shown to be suitable substrates in subsequent C3-functionalization reactions. mdpi.comnih.gov

The synthesis of N-substituted quinoxalinones can be achieved through several routes. A modified chloroacetyl chloride method allows for the regioselective preparation of 6,7-disubstituted-1H-quinoxalinones, which involves steps of acylation, nitration, reduction, and intramolecular alkylation. portico.org Additionally, direct alkylation at the nitrogen atoms of compounds like 7-benzoyl-3,4-dihydro-1H-quinoxalin-2-one has been reported. academicjournals.org These N-functionalized derivatives often serve as key intermediates for building more complex molecules. portico.orgrsc.org

Oxidative Cross-Coupling Methods

Oxidative cross-coupling reactions are a cornerstone for the C3-functionalization of quinoxalin-2(1H)-ones, enabling the formation of C-C and C-heteroatom bonds. These methods typically involve the generation of a radical intermediate that adds to the C3 position, followed by an oxidation step.

Metal-Free Oxidative Coupling: An efficient and atom-economical C3-functionalization has been reported via a free-radical cross-dehydrogenative coupling (CDC) pathway under metal-free conditions. rsc.org This method uses tert-butylhydroperoxide (TBHP) to couple quinoxalin-2(1H)-ones with partners like 4-hydroxycoumarins and 2-hydroxy-1,4-naphthoquinone, providing products in very good to excellent yields without the need for column chromatography. rsc.org

Iron-Catalyzed Coupling: A mild oxidative cross-coupling for synthesizing 3-(indol-3-yl)quinoxalinone derivatives utilizes iron chloride as a cost-effective Lewis acid catalyst. nih.gov This method works with a diverse range of indoles and quinoxalin-2(1H)-one derivatives and is scalable to the gram level with high yields. nih.gov

Electrochemical Coupling: Electrochemical methods offer a green and efficient alternative by avoiding chemical oxidants. nih.govacs.orgrsc.org The C(sp²)-H thioetherification of quinoxalin-2(1H)-ones with various thiols has been achieved under metal- and chemical oxidant-free conditions to afford 3-alkylthiol-substituted derivatives. nih.govacs.org Similarly, an electrochemical cross-dehydrogenative coupling of quinoxalin-2(1H)-ones and indoles provides 3-(indol-2-yl)quinoxalin-2(1H)-ones in good to excellent yields. rsc.org

| Method | Catalyst/Promoter | Coupling Partner | Key Advantage | Reference |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling (CDC) | TBHP (metal-free) | 4-Hydroxycoumarins | Atom-economical, no metal, simple purification | rsc.org |

| Lewis Acid Catalysis | Iron Chloride | Indoles | Cost-effective catalyst, mild conditions, scalable | nih.gov |

| Electrochemical Thioetherification | None (Electrolysis) | Thiols | Metal- and chemical oxidant-free | nih.govacs.org |

| Electrochemical CDC | None (Electrolysis) | Indoles | Simple, high yields, broad substrate scope | rsc.org |

Derivatization and Structural Diversification of this compound

The this compound scaffold serves as a valuable starting point for further chemical modifications, enabling the creation of more complex and structurally diverse molecules. The reactivity of both the quinoxalinone core and the benzoyl substituent allows for a range of derivatization reactions. For example, the reaction of a related trione, 3-benzoylpyrrolo[2,1-c] mdpi.comCurrent time information in Chatham County, US.benzothiazine-1,2,4-trione, with 2,3-dimethylquinoxaline (B146804) leads to a complex fused heterocyclic system, demonstrating how the benzoyl-substituted core can participate in intricate chemical transformations. mdpi.com

Introduction of Diverse Substituents on the Quinoxalinone Core

The quinoxalinone core is amenable to the introduction of a wide variety of substituents, which is a key strategy in medicinal chemistry for optimizing biological activity. portico.org

Substitution on the Benzene (B151609) Ring: The benzene portion of the quinoxalinone nucleus can be modified with various functional groups. portico.org Introducing substituents at the C6 and C7 positions is a common strategy. portico.orgmdpi.com For instance, the introduction of a piperazine (B1678402) group at the C7 position of a 3-phenylquinoxalin-2(1H)-one was achieved by reacting the corresponding 7-fluoro derivative with piperazine. psu.edu This highlights how nucleophilic aromatic substitution can be used to diversify the core structure. The introduction of halogen atoms or amino groups can significantly impact the compound's properties. mdpi.com

Modification of Existing Substituents: The benzoyl group in this compound can undergo electrophilic substitution reactions, allowing for further functionalization. evitachem.com Additionally, derivatization reagents based on the quinoxalinone scaffold, such as 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, have been developed for analytical purposes, demonstrating how functional handles can be installed and utilized. scirp.org

SAR (Structure-Activity Relationship) studies have shown that while the aniline (B41778) moiety in some bioactive anilinoquinoxalinones is crucial for activity, the quinoxalinone core itself is more tolerant to substitution, providing opportunities for derivatization to improve properties like aqueous solubility and bioavailability. portico.org

Modification of the Benzoyl Moiety

The benzoyl group at the C-3 position of the 1H-quinoxalin-2-one scaffold is a key site for chemical modification, primarily acting as an electrophilic center. The carbonyl carbon of the benzoyl moiety is susceptible to nucleophilic attack, which can initiate a cascade of reactions, often culminating in significant structural rearrangements of the entire molecule. These transformations are instrumental in creating complex heterocyclic systems with potential applications in medicinal chemistry and materials science. Research has primarily focused on the reactions with various nucleophiles, leading to novel benzimidazole (B57391) and pyrrole-fused compounds.

Reaction with Dinucleophiles: The Mamedov Rearrangement

A significant transformation of this compound involves its reaction with 1,2-diaminobenzenes, a process known as the Mamedov rearrangement. nih.govnih.govresearchgate.netrsc.org This acid-catalyzed reaction provides a synthetic route to 2-(benzimidazol-2-yl)quinoxalines, which are valuable biheterocyclic scaffolds. nih.govrsc.org

The mechanism is initiated by the nucleophilic attack of one of the amino groups of the 1,2-diaminobenzene onto the electrophilic carbonyl carbon of the benzoyl group of the 3-aroylquinoxalin-2(1H)-one. rsc.orgjomardpublishing.com This is followed by the formation of a spiro-quinoxalinone intermediate. rsc.org Under acidic conditions, typically in refluxing acetic acid, this spiro compound undergoes a series of ring-opening and ring-closing steps, leading to the contraction of the pyrazine (B50134) ring of the quinoxalinone and the formation of a stable benzimidazole ring system. nih.govjomardpublishing.com The result is the formation of a 2-(benzimidazol-2-yl)quinoxaline derivative. semanticscholar.org

The versatility of this rearrangement allows for the synthesis of a wide array of derivatives, as various substituents can be present on both the quinoxalinone core and the 1,2-diaminobenzene reactant. nih.gov

Table 1: Synthesis of 2-(Benzimidazol-2-yl)quinoxaline Derivatives via Mamedov Rearrangement

| Quinoxalinone Reactant (Substituents) | 1,2-Diamine Reactant (Substituents) | Product | Yield (%) | Reference |

| This compound (R1, R2, R3=H) | 1,2-Diaminobenzene | 2-(Benzimidazol-2-yl)-3-phenylquinoxaline | 91% | semanticscholar.org |

| 3-(4-Chlorobenzoyl)-1H-quinoxalin-2-one | 1,2-Diaminobenzene | 2-(Benzimidazol-2-yl)-3-(4-chlorophenyl)quinoxaline | 89% | semanticscholar.org |

| 3-(4-Nitrobenzoyl)-1H-quinoxalin-2-one | 1,2-Diaminobenzene | 2-(Benzimidazol-2-yl)-3-(4-nitrophenyl)quinoxaline | 89% | semanticscholar.org |

| 3-Benzoyl-6,7-dichloro-1H-quinoxalin-2-one | 1,2-Diaminobenzene | 6,7-Dichloro-2-(benzimidazol-2-yl)-3-phenylquinoxaline | 88% | semanticscholar.org |

| 3-(4-Chlorobenzoyl)-6,7-dichloro-1H-quinoxalin-2-one | 1,2-Diaminobenzene | 6,7-Dichloro-2-(benzimidazol-2-yl)-3-(4-chlorophenyl)quinoxaline | 77% | semanticscholar.org |

| This compound | 4,5-Dimethyl-1,2-diaminobenzene | 2-(5,6-Dimethylbenzimidazol-2-yl)-3-phenylquinoxaline | N/A | nih.gov |

Reaction with C,N-Nucleophiles: Enamine-Induced Rearrangement

The benzoyl moiety of 3-aroylquinoxalin-2(1H)-ones also reacts with C,N-nucleophiles such as enamines. researchgate.net This reaction proceeds under acid catalysis and, similar to the Mamedov rearrangement, involves a complex transformation of the quinoxalinone structure. The reaction is typically very fast, and the expected spiro intermediates are immediately subjected to rearrangement. researchgate.net

Detailed mechanistic studies using DFT calculations have explored the reaction between this compound and methyl 3-aminocrotonate. researchgate.net The process is initiated by a nucleophilic attack from the enamine on the protonated benzoyl group. This leads to the formation of spiro-quinoxalinone intermediates which then undergo an intramolecular rearrangement involving ring-opening and ring-closing steps. This cascade ultimately yields N-(pyrrol-3-yl)benzimidazol-2-ones as the major products. researchgate.net This synthetic route demonstrates another facet of the benzoyl group's reactivity, enabling the construction of different complex heterocyclic frameworks.

Table 2: Rearrangement of 3-Aroylquinoxalin-2(1H)-ones with Enamines

| 3-Aroylquinoxalin-2(1H)-one | Enamine Reactant | Major Product | Reference |

| This compound | Methyl 3-aminocrotonate | N-(5-Methyl-2-phenyl-1H-pyrrol-3-yl)-1,3-dihydro-2H-benzimidazol-2-one | researchgate.net |

| This compound | Ethyl 3-aminocrotonate | N-(5-Methyl-2-phenyl-1H-pyrrol-3-yl)-1,3-dihydro-2H-benzimidazol-2-one | researchgate.net |

Nucleophilic Substitution Reactions on the Quinoxalinone Core

The quinoxalinone core of this compound is susceptible to nucleophilic attack, although this often leads to more complex transformations than simple substitution. The reactivity is centered around the electrophilic carbon atoms within the pyrazine ring.

Direct nucleophilic substitution can be achieved by first activating the quinoxalinone ring. For instance, treatment of 3-methylquinoxalin-2(1H)-one with phosphoryl chloride (POCl₃) yields 2-chloro-3-methylquinoxaline. researchgate.net This chloro-derivative is then susceptible to nucleophilic displacement. In a similar vein, reacting 3-(α-chlorobenzyl)quinoxalin-2-one with a nucleophile like benzylamine (B48309) results in the substitution of the chlorine atom to form 3-(α-benzylamino-benzyl)-quinoxalin-2-one. sapub.org

The reaction of related quinoxalinone systems with various nucleophiles can also lead to significant structural changes. For example, the interaction of 3-(1Н-1,5-Benzodiazepin-2(3Н)-ylidenemethyl)quinoxalin-2(1H)-ones with nucleophiles such as hydrazines and hydroxylamine (B1172632) in an acidic medium prompts a conversion of the seven-membered diazepine (B8756704) ring into a five-membered pyrazole (B372694) or isoxazole (B147169) ring. researchgate.net This transformation is initiated by a nucleophilic attack on the benzodiazepine (B76468) fragment, which acts as a masked 1,3-diketone. researchgate.net

Furthermore, the acidity of the N-H proton allows for deprotonation, creating a nucleophilic center. Doubly lithiating 3-methyl-1H-quinoxalin-2-one with n-butyllithium generates a dilithio reagent that can react with a variety of electrophiles, effectively demonstrating the nucleophilic character of the deprotonated scaffold. researchgate.net

A summary of representative nucleophilic reactions is presented below.

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| 3-Methylquinoxaline-2(1H)-one | 1. POCl₃ 2. Sodium sulphide | 3-Methylquinoxalin-2-thiosodium | Nucleophilic Substitution researchgate.net |

| 3-(α-Chlorobenzyl)quinoxalin-2-one | Benzylamine | 3-(α-Benzylamino-benzyl)-quinoxalin-2-one | Nucleophilic Substitution sapub.org |

| 3-(1Н-1,5-Benzodiazepin-2(3Н)-ylidenemethyl)quinoxalin-2(1H)-ones | Hydrazines / Hydroxylamine | 3-(Pyrazolylmethyl/isoxazolylmethyl)quinoxalin-2-ones | Nucleophilic attack followed by ring conversion researchgate.net |

Electrophilic Reactions and Functionalization on the Benzoyl Group

The this compound molecule possesses two main sites for electrophilic attack: the electron-rich benzene ring of the quinoxalinone core and the phenyl ring of the benzoyl group. While functionalization of the quinoxalinone nucleus is common, the benzoyl group can also undergo electrophilic substitution reactions, allowing for further molecular diversification. evitachem.com However, specific studies detailing the electrophilic functionalization exclusively on the benzoyl group of this particular compound are not extensively documented in the reviewed literature. In principle, standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions could be directed towards the benzoyl phenyl ring under specific conditions, although competitive reaction at the quinoxalinone aromatic ring is likely.

Radical Reaction Pathways and Their Implications

The C3-position of the quinoxalin-2-one scaffold is an excellent radical acceptor, making radical reactions a powerful tool for its functionalization. chim.it This reactivity stems from the electron-poor nature of the C=N double bond within the pyrazine ring. chim.it A variety of radical precursors and initiation methods, including chemical, photochemical, and electrochemical approaches, have been successfully employed. chim.it

Multi-component free-radical cascade reactions have been developed for C3-functionalization. evitachem.comsci-hub.se For instance, a domino three-component reaction using sulfinic acid as a sulfonyl radical precursor allows for the simultaneous benzylation/alkylation and sulfonylation of quinoxalin-2(1H)-ones. sci-hub.se The process is triggered by the sulfonyl radical adding to an alkene, which generates a carbon-centered radical that subsequently attacks the C3-position of the quinoxalinone. sci-hub.se

Visible light-induced photocatalysis offers a green and efficient method for generating radicals under mild conditions. mdpi.comnih.gov Using photocatalysts like graphitic carbon nitride (g-C₃N₄), direct C-H functionalization such as hydroxylation and sulfenylation has been achieved. mdpi.com For example, the heterogeneous hydroxylation of quinoxalin-2(1H)-ones can be performed using g-C₃N₄ as a photocatalyst in the presence of air. mdpi.com Similarly, radical trifluoromethylation has been accomplished through a visible light-driven three-component reaction involving CF₃SO₂Na. mdpi.com

Pulse radiolysis studies have provided insight into the transient radical species formed during the oxidation of the quinoxalin-2-one system. nih.govpsu.edu The reaction with hydroxyl radicals (•OH) can lead to the formation of OH-adducts on the benzene ring and the pyrazin-2-one ring, as well as an N-centered radical via H-abstraction from the pyrazine nitrogen. nih.govpsu.edu

Below is a table summarizing various radical functionalization reactions at the C3-position.

| Reaction Type | Radical Source / Reagents | Catalyst / Conditions | Product Type |

| Alkylation | 4-Alkyl-1,4-dihydropyridines, Bi-OAc | Blue LEDs | C3-Alkyl-quinoxalin-2-one chim.it |

| Benzylation | Toluene, CuCl, TBPB | Microwave, 100 °C | C3-Benzyl-quinoxalin-2-one chim.it |

| Acylation | Aldehydes, TBHP | 80 °C | C3-Acyl-quinoxalin-2-one chim.it |

| Phosphonation | H-phosphonates, K₂S₂O₈ | Metal-free, 100 °C | C3-Phosphonated-quinoxalin-2-one chim.it |

| Hydroxylation | Air (O₂) | g-C₃N₄, Visible light | 3-Hydroxyquinoxalin-2(1H)-one mdpi.com |

| Cyclization | Alkynes, BF₃·OEt₂, HFIP | Room Temperature | 2-Phenylfuro[2,3-b]quinoxaline acs.org |

Oxidation and Reduction Chemistry of the Quinoxalinone System

The quinoxalinone system is redox-active, with the pyrazine ring being the primary electroactive center. nih.gov Electrochemical studies on 3-methyl-quinoxalin-2(1H)-ones have shown that the pyrazine ring undergoes a two-electron reduction. nih.gov

Oxidation of the quinoxalinone scaffold has been investigated using various methods. The oxidation of 3,4-dihydro-1H-quinoxalin-2-one in an acidic medium with hydrogen peroxide (H₂O₂) yields the corresponding quinoxalin-2-one. researchgate.net More detailed studies using pulse radiolysis have explored the one-electron oxidation of quinoxalin-2(1H)-one and its 3-methyl derivative. nih.govpsu.edu Reaction with the azide (B81097) radical (•N₃), a one-electron oxidant, leads to the formation of an N-centered radical on the pyrazine ring, which arises from the deprotonation of the initially formed N-centered radical cation. nih.govpsu.edu The transient absorption spectra of these radical species have been characterized, with OH-adducts on the benzene ring showing a maximum absorption around 470 nm, while N-centered radicals on the pyrazine ring absorb around 370-390 nm. nih.govpsu.edu

Conversely, the reduction of the quinoxaline system can also be achieved. For example, electrolytic reduction of a related pyrrolo[3,4-b]pyrazine system in the presence of chlorotrimethylsilane (B32843) has been reported to yield dihydroquinoxalinone derivatives. sapub.org

Ring-Opening and Rearrangement Reactions

One of the most characteristic transformations of 3-aroyl- and 3-acylquinoxalin-2(1H)-ones is their acid-catalyzed rearrangement, often referred to as the Mamedov rearrangement or quinoxaline-benzimidazole rearrangement. rsc.orgresearchgate.net This reaction typically involves the contraction of the pyrazine ring to form a five-membered benzimidazole ring. The process is a versatile method for synthesizing structurally diverse benzimidazole derivatives. rsc.orgresearchgate.net

The mechanism is generally described as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type pathway. researchgate.netacs.org The reaction of this compound with dinucleophiles like 1,2-diaminobenzenes in an acidic medium (e.g., acetic acid) initiates the sequence. rsc.orgresearchgate.net The process begins with the addition of the nucleophile to the quinoxalinone, leading to the formation of a spiro-intermediate. rsc.orgresearchgate.net This is followed by an acid-catalyzed ring-opening of the pyrazine moiety, and subsequent intramolecular ring-closure to furnish the final benzimidazole product. rsc.orgresearchgate.net

Density Functional Theory (DFT) calculations have elucidated the mechanistic details, showing that acetic acid acts as both a proton source and an efficient proton shuttle during the catalysis. researchgate.net The rearrangement proceeds via the formation of a spiro-quinoxalinone intermediate, and the specific pathway is determined by the relative stability of ring-opening intermediates. researchgate.net

This rearrangement has been applied to synthesize a wide array of complex heterocyclic systems. For example, reacting 3-benzoylquinoxalin-2(1H)-one with 5,6-diamino-2-mercaptopyrimidin-4-ol in the presence of sulfuric acid yields 7-(benzimidazol-2-yl)thioxolumazine derivatives, constructing both the benzimidazole and pteridine (B1203161) rings in a single step. acs.org Similarly, a three-component condensation of 3-benzoylquinoxalin-2(1H)-one with an aldehyde and ammonium (B1175870) acetate (B1210297) can produce 2-(imidazol-4-yl)benzimidazoles. researchgate.net

The reaction of 3-benzoylpyrrolo[2,1-c] evitachem.comrsc.orgbenzothiazine-1,2,4-trione, a related complex system, with 2,3-dimethylquinoxaline also proceeds via a complex pathway to yield a new polycyclic product, highlighting the tendency of these systems to undergo intricate transformations. mdpi.com

Detailed Reaction Pathway Elucidation

The formation of this compound can be elucidated through several distinct reaction pathways, primarily involving radical processes or condensation reactions.

One of the most efficient methods is the direct C-H acylation of quinoxalin-2(1H)-ones. This pathway often proceeds via a free-radical mechanism. rsc.org The reaction is typically initiated by the generation of a benzoyl radical from a suitable precursor, such as α-oxocarboxylic acids (e.g., benzoylformic acid) or aryl acyl peroxides. rsc.orgresearchgate.net For instance, using an initiator like potassium persulfate (K₂S₂O₈) or an oxidant like PIDA (diacetoxyiodobenzene), the α-oxocarboxylic acid undergoes decarboxylation to form the benzoyl radical. rsc.org This highly reactive radical then regioselectively attacks the electron-deficient C-3 position of the quinoxalin-2-one ring. nih.gov The resulting radical intermediate is subsequently oxidized and deprotonated to yield the final this compound product. nih.gov

Another major pathway is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, a classic method known as the Hinsberg quinoxaline synthesis. For this compound, this can involve the reaction of o-phenylenediamine with a derivative of benzoylpyruvic acid or its surrogate. nih.gov A common laboratory synthesis involves the condensation of an aryl-1,2-diamine with 2,2-dibromo-1-phenylethanone in a solvent like dimethyl sulfoxide (DMSO). evitachem.com The reaction proceeds through an initial nucleophilic substitution, followed by intramolecular cyclization and subsequent oxidation to form the aromatic quinoxalinone ring system. orientjchem.orgmdpi.com In some variations, a 3,4-dihydroquinoxalin-2-one is formed as a stable intermediate, which is then oxidized in a separate step or in situ to afford the final product. orientjchem.org

A summary of common synthetic conditions for related C-3 acylated quinoxalinones is presented below.

| Catalyst/Initiator | Acyl Source | Solvent | Key Feature |

| PIDA | α-oxocarboxylic acids | Not specified | Metal-free, rapid C-H acylation via a radical process. rsc.org |

| K₂S₂O₈ | α-oxocarboxylic acids | CH₃CN/H₂O | Metal-free radical decarboxylative acylation. mdpi.com |

| BaTiO₃ (Piezocatalyst) | α-oxocarboxylic acids | Solvent-free | Mechanochemical C-H acylation driven by mechanical energy. mdpi.com |

| None (Visible Light) | Aryl acyl peroxides | Not specified | Additive-free direct C-H arylation/acylation. researchgate.net |

Transition State Analysis and Reaction Energetics

The detailed energetic profiling of reactions involving this compound is primarily explored through computational chemistry, most notably using Density Functional Theory (DFT). nih.govdntb.gov.uajmaterenvironsci.com Such analyses, while not extensively published for this exact molecule, are well-documented for the broader quinoxalinone class and provide critical insights into reaction feasibility, pathway preference, and the origins of selectivity. niscpr.res.inrsc.org

Computational studies allow for the mapping of the potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. The activation energy (the energy barrier between a reactant/intermediate and its transition state) determines the rate of a particular step. By comparing the activation energies of competing pathways, the most energetically favorable route can be identified. nih.govrsc.org For example, in a DFT study on the synthesis of quinoxalinone-N-oxides, five potential reaction pathways were modeled, with the most plausible routes being identified by their lower activation energies for the rate-determining steps. nih.gov

In radical C-H acylation reactions, DFT calculations can corroborate the proposed mechanism by analyzing the stability of radical intermediates and the energy barriers associated with radical addition and subsequent oxidation steps. nih.gov Furthermore, frontier molecular orbital analysis (HOMO-LUMO) is used to understand the reactivity of the quinoxalinone system. jmaterenvironsci.comresearchgate.net The LUMO (Lowest Unoccupied Molecular Orbital) of the quinoxalin-2-one is often localized around the C-3 position, explaining the high regioselectivity of the attack by nucleophilic radicals. niscpr.res.in The calculated HOMO-LUMO energy gap can also reveal the charge transfer possibilities within the molecule, indicating its potential reactivity. jmaterenvironsci.comresearchgate.net

While specific energetic data for the synthesis of this compound remains an area for dedicated research, theoretical studies on related systems show that the formation of the key C-C bond is often the rate-determining step, and its energy barrier is highly influenced by the choice of catalyst and solvent. rsc.org

Role of Intermediates in Reaction Outcomes

Intermediates are transient species that are formed and consumed during a reaction, and their stability and reactivity are paramount in dictating the final product structure. In reactions involving this compound, several key types of intermediates have been proposed.

Dihydroquinoxalinone Intermediates : In condensation-based syntheses, the reaction between an o-phenylenediamine and a suitable three-carbon chain often leads to the formation of a 3-benzoyl-3,4-dihydro-1H-quinoxalin-2-one intermediate. orientjchem.orgmdpi.com This species is not aromatic and is susceptible to oxidation. The final step of the reaction is the conversion of this dihydro intermediate to the more stable, aromatic this compound. The choice of reaction conditions, particularly the presence or absence of an explicit oxidant, can determine whether the dihydro intermediate is isolated or converted in situ to the final product. orientjchem.org

Radical Intermediates : In direct C-H acylation pathways, the mechanism is governed by a cascade of radical intermediates. nih.gov A generalized mechanism involves:

Acyl Radical : The initial reactive species, typically a benzoyl radical, generated from a precursor. rsc.org

Carbon/Nitrogen Radical Adduct : The acyl radical adds to the C=N double bond at the C-3 position of the quinoxalin-2-one. This can form either a nitrogen-centered radical or, more commonly, a carbon-centered radical at the C-3 position. nih.govmdpi.com Some studies propose that a nitrogen radical intermediate can transform into a more stable carbon radical via a 1,2-hydrogen shift. nih.gov

Final Oxidation : This radical adduct is then oxidized to a cationic intermediate, which subsequently loses a proton (H⁺) to re-aromatize and form the stable final product. nih.gov The efficiency of this final step is often dependent on the oxidant used in the reaction.

Protonated Intermediates : In acid-catalyzed reactions, the quinoxalin-2-one substrate can be protonated, typically at the carbonyl oxygen. This protonation increases the electrophilicity of the heterocyclic ring, particularly at the C-3 carbon. acs.org The resulting electrophilic intermediate is highly activated towards nucleophilic attack, facilitating reactions like amidation or hydration. acs.org

| Intermediate Type | Role in Reaction | Relevant Pathway(s) |

| 3-Benzoyl-3,4-dihydro-1H-quinoxalin-2-one | Precursor to the final aromatic product. | Condensation Synthesis orientjchem.orgmdpi.com |

| Benzoyl Radical (PhCO•) | Initial attacking species that determines the acyl group. | Direct C-H Acylation rsc.orgnih.gov |

| Carbon Radical Adduct | Key intermediate formed after radical addition to the C-3 position. | Direct C-H Acylation nih.govmdpi.com |

| Protonated Quinoxalinone | Activated electrophile for nucleophilic attack. | Acid-Catalyzed Reactions acs.org |

Influence of Catalysts and Solvents on Reaction Mechanisms

Catalysts and solvents are not merely passive components of a reaction but actively influence the reaction mechanism, affecting rates, yields, and even the type of product formed.

Catalysts: The synthesis of 3-acyl quinoxalinones employs a diverse range of catalysts that dictate the reaction pathway.

Metal Catalysts : Copper(I) salts have been used to catalyze the C-3 benzylation of quinoxalin-2-ones, although this often requires high catalyst loading. orientjchem.org

Photocatalysts : Visible-light-induced photocatalysis is a green and efficient method. Heterogeneous catalysts like graphitic carbon nitride (g-C₃N₄) can be excited by light to generate electron-hole pairs, which then initiate radical reactions by acting as single-electron donors or acceptors. mdpi.com This avoids the need for harsh chemical oxidants.

Piezocatalysts : In a novel approach, materials like barium titanate (BaTiO₃) can act as piezocatalysts, where mechanical energy (from ball-milling) is converted into an electrical potential that drives the formation of benzoyl radicals in a solvent-free system. mdpi.com

Solvents: The solvent can play a pivotal role in directing the reaction mechanism.

Polar Aprotic Solvents : Solvents like DMSO are commonly used in condensation reactions, often requiring elevated temperatures to proceed efficiently. evitachem.com

Solvent-Controlled Divergent Synthesis : In some photocatalytic reactions, the solvent can act as a switch to control the product outcome. For example, a g-C₃N₄-catalyzed reaction of quinoxalin-2(1H)-one with N-arylglycine yields different products depending on the solvent system: a dihydroquinoxalinone product is formed in a DMSO/H₂O mixture, while a different cyclized product is favored in ethanol, likely due to differences in dissolved oxygen concentration. mdpi.com

Other Factors: The reaction atmosphere can also be a critical variable. In certain photocatalytic acylations, performing the reaction under an air atmosphere leads to the desired acylated product, whereas running the same reaction under an inert argon atmosphere can switch the outcome to a hydroxyalkylated product instead. nih.gov This highlights the role of molecular oxygen as a potential oxidant or reaction modulator in these mechanistic pathways.

Computational and Theoretical Chemistry Studies of 3 Benzoyl 1h Quinoxalin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic and geometric structure of molecules. researchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), researchers can calculate various molecular properties of quinoxalinone derivatives to predict their behavior. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. researchgate.net

Table 1: Representative Frontier Orbital Energies of a Quinoxalinone Derivative (Note: The following data is for a related compound, 1-Benzyl-3-methyl-quinoxalin-2(1H)-one, and is illustrative of the typical values for this class of molecules.)

| Parameter | Energy (eV) |

| EHOMO | -6.21 |

| ELUMO | -2.23 |

| Energy Gap (ΔE) | 3.98 |

Data sourced from studies on analogous quinoxalinone structures.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential, with red indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor, susceptible to nucleophilic attack). jmaterenvironsci.com

In quinoxalinone derivatives, the MEP surface typically shows negative potential around the oxygen atoms of the carbonyl groups, indicating these are prime sites for electrophilic interactions. jmaterenvironsci.com The regions around the hydrogen atoms of the aromatic rings generally exhibit positive potential. This information is critical for understanding intermolecular interactions, including hydrogen bonding. jmaterenvironsci.com

The electronic structure of 3-benzoyl-1H-quinoxalin-2-one, with its electron-donating quinoxalinone core and the electron-withdrawing benzoyl group, suggests the potential for significant intramolecular charge transfer (ICT). The analysis of HOMO and LUMO distributions can elucidate the nature of this charge transfer. Typically, upon electronic excitation, electron density moves from the HOMO to the LUMO. In molecules with distinct donor and acceptor moieties, this can result in a substantial shift in charge distribution. The small energy gap between the HOMO and LUMO in related quinoxalinone derivatives points to a high possibility of charge transfer within the molecule, contributing to its reactivity and biological activity. researchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are key determinants of its chemical and biological properties. Conformational analysis helps in identifying the most stable arrangement of the molecule in space. In quinoxalinone derivatives, the core heterocyclic ring system is largely planar. However, the substituent at the 3-position can have rotational freedom.

In Silico Prediction of Reactivity and Selectivity

The data obtained from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The HOMO and LUMO energy levels and their distribution indicate the most probable sites for nucleophilic and electrophilic attack. For instance, the regions with high LUMO density are susceptible to attack by nucleophiles.

The MEP map further refines these predictions by highlighting the electron-rich and electron-poor regions of the molecule. The negative potential zones around the carbonyl oxygens suggest their role in coordinating with electrophiles or forming hydrogen bonds. Conversely, the positive potential regions are prone to nucleophilic attack. This information is invaluable for designing synthetic routes and understanding reaction mechanisms involving this compound.

Molecular Modeling and Docking Studies of Ligand-Target Interactions (In Vitro Systems)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. Several studies have performed molecular docking simulations on quinoxalin-2-one derivatives to explore their interactions with various biological targets. nih.govnih.gov

For example, derivatives of quinoxalin-2(1H)-one have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases to investigate their potential as anti-inflammatory and anti-tumor agents. nih.gov These studies reveal key binding interactions, such as hydrogen bonds and pi-pi stacking, between the quinoxalinone scaffold and the amino acid residues of the target protein. nih.gov

While specific docking studies for this compound are not extensively detailed in the provided literature, the existing data for related compounds suggest that the quinoxalinone core serves as a crucial pharmacophore. The benzoyl group can engage in additional hydrophobic and aromatic interactions within the binding pocket, potentially enhancing the binding affinity and selectivity for a particular target.

Table 2: Summary of Molecular Docking Studies on Quinoxalin-2-one Derivatives

| Derivative Class | Biological Target | Key Interactions Noted |

| Substituted quinoxalin-2(1H)-ones | Tyrosine Kinase | Hydrogen bonding with key amino acid residues in the active site. |

| Substituted quinoxalin-2(1H)-ones | Cyclooxygenase-2 (COX-2) | Pi-pi stacking and hydrophobic interactions within the active site. |

| Quinoxalin-2-carboxamides | Human DNA topoisomerase | Interactions with the enzyme's binding pocket. |

| Schiff's bases of quinoxalinone | Metallo-beta-lactamase | Hydrogen bonding with Gly175 and Asn176 residues. |

This table summarizes findings for various quinoxalin-2-one derivatives, indicating the potential interaction modes for this compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-benzoyl-1H-quinoxalin-2-one by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the quinoxalinone core and the benzoyl substituent. The N-H proton of the quinoxalinone ring is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.5-12.6 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the quinoxalinone ring system generally appear in the range of δ 7.3-7.8 ppm. The protons of the benzoyl group will also resonate in the aromatic region, typically between δ 7.4 ppm and 8.4 ppm. The exact multiplicity and coupling constants would depend on the specific substitution pattern and the resolution of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information on the carbon skeleton of the molecule. The two carbonyl carbons are the most deshielded, with the benzoyl carbonyl (C=O) and the quinoxalinone carbonyl (C=O) carbons expected to resonate at approximately δ 190-195 ppm and δ 154-155 ppm, respectively. The carbon atoms of the aromatic rings typically appear in the δ 115-140 ppm region. The carbon atom at the 3-position of the quinoxalinone ring, attached to the benzoyl group, is also expected to be significantly deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 12.5-12.6 (br s) | - |

| Quinoxalinone Aromatic C-H | 7.3-7.8 (m) | 115-135 |

| Benzoyl Aromatic C-H | 7.4-8.4 (m) | 128-135 |

| Quinoxalinone C=O | - | 154-155 |

| Benzoyl C=O | - | 190-195 |

| Quinoxalinone C-N | - | 130-140 |

| Quinoxalinone C-C | - | 115-132 |

| Benzoyl C-C | - | 128-138 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their vibrational modes.

The IR spectrum is expected to show characteristic absorption bands for the various functional groups. A strong, sharp absorption band between 1670 and 1700 cm⁻¹ is characteristic of the stretching vibration of the benzoyl carbonyl group (C=O). The lactam carbonyl group of the quinoxalinone ring typically absorbs at a slightly lower frequency, around 1650-1680 cm⁻¹. The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The C=N stretching vibration of the quinoxaline (B1680401) ring will likely be observed in the 1615-1620 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the C=C bonds in the aromatic rings and the C=O groups would be expected to give strong signals in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3300 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Benzoyl C=O | Stretching | 1670-1700 (strong, sharp) |

| Quinoxalinone C=O | Stretching | 1650-1680 (strong, sharp) |

| C=N | Stretching | 1615-1620 |

| Aromatic C=C | Stretching | 1400-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of this compound (C₁₅H₁₀N₂O₂), which has a molecular weight of 250.25 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable structural insights. A prominent peak in the mass spectrum of related 3-phenacyl-2(1H)-quinoxalinones is often the molecular ion peak [M]⁺. A key fragmentation pathway for this class of compounds involves the cleavage of the bond between the carbonyl group and the methylene (B1212753) bridge of the side chain. For this compound, a primary fragmentation is the loss of the benzoyl group (C₆H₅CO), resulting in a fragment ion. Another characteristic fragmentation is the loss of a CO molecule from the quinoxalinone ring. Further fragmentation of the quinoxalinone ring system can also be observed.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀N₂O₂ |

| Molecular Weight | 250.25 g/mol |

| Expected [M]⁺ Peak | m/z 250 |

| Major Fragment | Loss of benzoyl group (C₆H₅CO) |

| Other Fragments | Loss of CO, fragments from quinoxalinone ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The spectrum is a result of the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of quinoxalin-2-one derivatives typically displays multiple absorption bands. The electronic transitions are primarily of the π→π* and n→π* types. The intense absorption bands are generally attributed to π→π* transitions within the extensive conjugated system of the quinoxalinone and benzoyl moieties. Weaker absorption bands, often appearing as shoulders or at longer wavelengths, are characteristic of n→π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms. For quinoxalin-2-one derivatives, absorption maxima are often observed around 280 nm and in the 320-350 nm region. The conjugation between the benzoyl group and the quinoxalinone ring system is expected to influence the position and intensity of these absorption bands.

Interactive Data Table: Typical UV-Vis Absorption Maxima and Electronic Transitions for Quinoxalin-2-one Derivatives

| Approximate λmax (nm) | Type of Electronic Transition |

| ~280 | π→π |

| 320-350 | π→π and n→π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique can provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-π stacking.

Emerging Applications and Material Science Research of Functionalized Quinoxalinones

Applications in Organic Dyes and Pigments

The quinoxalinone scaffold is a promising component in the development of "push-pull" systems, which are fundamental to the design of organic dyes and pigments. These systems feature an electron-donating (push) and an electron-withdrawing (pull) group connected by a π-conjugated bridge, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT is responsible for the molecule's color and other photophysical properties. The quinoxalin-2(1H)-one fragment itself can act as an effective electron-withdrawing substituent.

Research into the photophysical properties of 3-benzoylquinoxalin-2-ones has revealed their potential as fluorescent probes. nih.gov The fluorescence behavior of these compounds is a key characteristic for their application as organic dyes. Studies have shown that the emission and absorption spectra of these molecules are influenced by the solvent polarity, indicating changes in the electronic distribution in the ground and excited states. researchgate.net This solvatochromism is a desirable feature for sensing and imaging applications.

The inherent fluorescence of some quinoxalinone derivatives makes them suitable for use in biochemical assays. nih.gov The benzoyl group at the 3-position can be further functionalized to tune the photophysical properties, such as the emission wavelength and quantum yield, making these compounds versatile building blocks for a new generation of organic dyes and pigments.

Use in Polymer Chemistry (Conjugated π Systems)

The field of polymer chemistry has seen a growing interest in the incorporation of heterocyclic moieties into conjugated π systems to develop materials with specific electronic and optical properties. While direct polymerization of 3-benzoyl-1H-quinoxalin-2-one is not widely reported, its derivatives have shown potential as key components in polymerization processes.

A notable example is the use of a derivative, 3-benzoyl-7-diethylamino-5-methyl-1-phenyl-1H-quinoxalin-2-one, as an electron acceptor in the free radical polymerization of trimethylolpropane (B17298) triacrylate (TMPTA). researchgate.net In this system, the quinoxalinone derivative participates in a photoinitiating system, demonstrating its ability to facilitate polymer chain growth upon light exposure. This highlights the potential of the this compound scaffold in the design of photoinitiators for various polymerization applications.

The general class of quinoxalines has been explored for the synthesis of π-conjugated polymers with applications in organic electronics. These polymers often exhibit good thermal stability and desirable electronic properties due to the electron-deficient nature of the quinoxaline (B1680401) ring. The presence of the benzoyl group in this compound could further enhance these properties, making it an interesting monomer for the synthesis of novel conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Corrosion Inhibition Studies

Quinoxaline derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.commdpi.com The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic rings, which interact with the vacant d-orbitals of the metal.

While specific studies on the corrosion inhibition properties of this compound are limited, research on closely related quinoxaline derivatives provides strong evidence for its potential in this application. For instance, studies on other quinoxalin-6-yl derivatives have demonstrated their effectiveness in inhibiting the corrosion of mild steel in 1 M HCl. nih.gov

The general mechanism of corrosion inhibition by quinoxaline derivatives involves the blocking of active corrosion sites on the metal surface. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. The efficiency of inhibition is typically dependent on the concentration of the inhibitor, with higher concentrations leading to greater surface coverage and improved protection.

Table 1: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

| 2,3-Quinoxalinedione | 10⁻³ | ~88 | evitachem.com |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline | 10⁻³ | 89.07 | mdpi.com |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline | 10⁻³ | 87.64 | mdpi.com |

| 1-dodecyl-3-phenylquinoxalin-2(1H)-one | 10⁻³ | 95.33 | sapub.orgnih.gov |

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline | 10⁻³ | 98.1 |

The data in the table above, from studies on various quinoxaline derivatives, suggests that the quinoxaline scaffold is highly effective for corrosion inhibition. The presence of the benzoyl group in this compound, with its additional oxygen atom and aromatic ring, could potentially enhance its adsorption onto the metal surface and, consequently, its corrosion inhibition efficiency.

Potential in Agrochemical Research (e.g., Herbicidal Activity)

Quinoxaline derivatives are a well-established class of compounds in agrochemical research, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. researchgate.net The versatile structure of the quinoxaline ring system allows for extensive chemical modifications to optimize its biological activity against specific pests and weeds.

While direct studies on the herbicidal activity of this compound are not extensively documented in publicly available literature, research on analogous compounds suggests its potential in this area. For instance, various quinoxaline derivatives have been synthesized and evaluated for their pesticidal activities, with many exhibiting promising herbicidal and fungicidal effects. researchgate.netnih.gov One study reported that several novel quinoxaline derivatives showed significant herbicidal and fungicidal activities, with one derivative acting as a protoporphyrinogen (B1215707) oxidase-inhibiting herbicide. researchgate.netnih.gov

Furthermore, the fungicidal properties of quinoxaline derivatives have been demonstrated against a range of plant pathogens. For example, 3-hydrazinoquinoxaline-2-thiol (B1673409) has shown promising antifungal activity against various Candida species. The structural features of this compound, including the quinoxalinone core and the benzoyl substituent, are present in other biologically active molecules, indicating its potential for development as a novel agrochemical. Further screening and structure-activity relationship (SAR) studies would be necessary to fully elucidate its potential in this field.

Optoelectronic Material Development

The unique electronic properties of the quinoxalinone core make it an attractive building block for the development of novel optoelectronic materials. The electron-withdrawing nature of the quinoxalin-2(1H)-one fragment is particularly useful in creating donor-π-acceptor (D-π-A) architectures, which are central to the design of organic materials for various optoelectronic applications, including organic solar cells and light-emitting diodes.

The quinoxalinone moiety can act as a strong electron acceptor, and when coupled with a suitable electron donor through a π-conjugated spacer, it can facilitate efficient intramolecular charge transfer (ICT). This property is crucial for the functioning of dye-sensitized solar cells (DSSCs), where the dye molecule absorbs light and injects an electron into the semiconductor's conduction band. Theoretical studies on quinoxalin-2(1H)-one-based organic dyes have shown that their HOMO and LUMO energy levels can be tuned by modifying the donor and acceptor units to optimize the electron injection and dye regeneration processes.

The benzoyl group in this compound can further influence the electronic properties of the molecule, potentially enhancing its performance in optoelectronic devices. The development of materials based on this scaffold could lead to more efficient and stable organic electronic devices.

Future Research Directions and Unexplored Avenues for 3 Benzoyl 1h Quinoxalin 2 One

Development of Novel Synthetic Methodologies with Enhanced Sustainability

Traditional synthetic routes for quinoxaline (B1680401) derivatives often involve harsh reaction conditions, such as high temperatures and the use of strong acids or metal catalysts, which can lead to environmental concerns and the production of side products. nih.govnih.govrsc.org Future research must prioritize the development of novel, sustainable synthetic methodologies. A promising direction is the adoption of green chemistry principles, which focus on environmentally friendly, cost-effective, and energy-efficient processes. encyclopedia.pub

Key areas for exploration include:

One-Pot Cascade Reactions: Designing multi-component reactions (MCRs) where three or more substrates are transformed in a single step can significantly improve efficiency and atom economy while minimizing waste. mdpi.com

Use of Green Catalysts: Investigating cheap, readily available, and recyclable catalysts like bentonite (B74815) clay has shown promise for synthesizing quinoxaline derivatives at room temperature. nih.govencyclopedia.pub Clay catalysts can often be recovered and reused multiple times, aligning with green chemistry protocols. encyclopedia.pub

Aqueous Media Synthesis: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. The use of catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in aqueous media has been shown to produce quinoxaline derivatives rapidly and without side products. nih.govencyclopedia.pub

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions, thus reducing energy consumption and environmental impact. nih.govrsc.org

Exploration of Advanced Catalytic Systems for Specific Functionalization

The direct C-H functionalization of the quinoxalin-2(1H)-one core is a powerful strategy for creating diverse derivatives. mdpi.comrsc.org Future research should focus on discovering and optimizing advanced catalytic systems that enable precise and selective functionalization at the C3-position.

Promising catalytic approaches include: